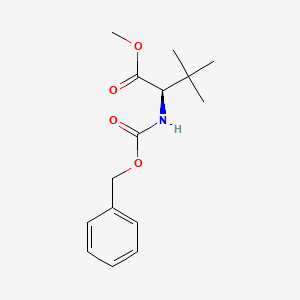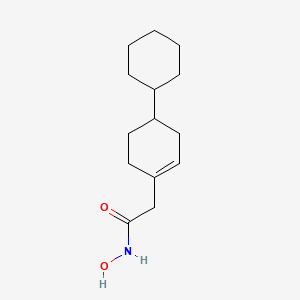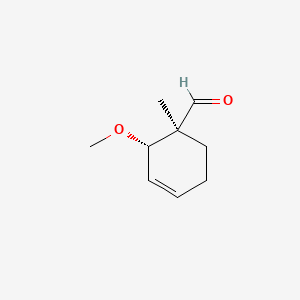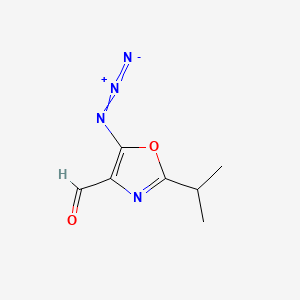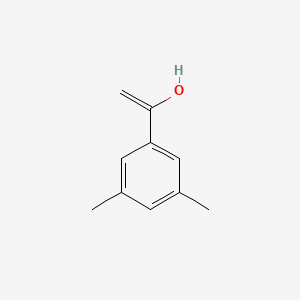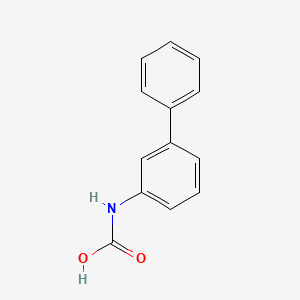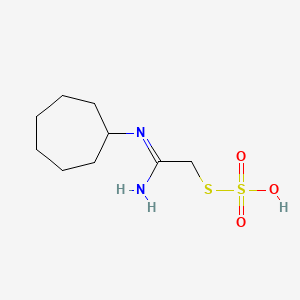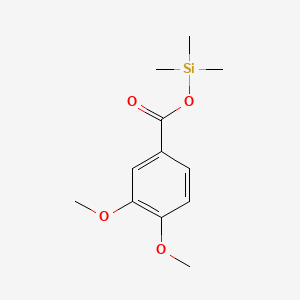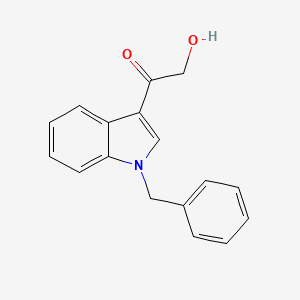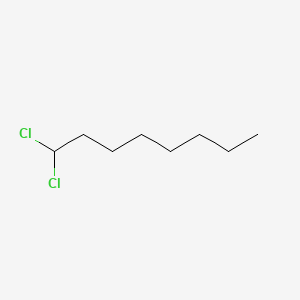
1,1-Dichlorooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2This compound is typically a colorless liquid at room temperature and has a variety of applications in chemical synthesis and industrial processes .
Métodos De Preparación
1,1-Dichlorooctane can be synthesized through several methods. One common synthetic route involves the chlorination of octane. This process typically uses chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the octane molecule. The reaction conditions often include controlled temperatures and the use of solvents to manage the reaction rate and yield .
Industrial production methods for this compound may involve large-scale chlorination processes where octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective formation of this compound, minimizing the production of other chlorinated byproducts .
Análisis De Reacciones Químicas
1,1-Dichlorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the chlorine atoms can be replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of octene.
Oxidation and Reduction Reactions: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Aplicaciones Científicas De Investigación
1,1-Dichlorooctane has several applications in scientific research and industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biological Studies: In biological research, this compound can be used to study the effects of chlorinated hydrocarbons on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of toxicity and metabolism.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dichlorooctane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. These interactions can disrupt cellular processes and lead to toxic effects. The pathways involved in its metabolism include oxidation and conjugation reactions, which help in the detoxification and elimination of the compound from the body .
Comparación Con Compuestos Similares
1,1-Dichlorooctane can be compared with other similar chlorinated hydrocarbons, such as:
1,1-Dichloroethane: This compound has a shorter carbon chain and different physical properties.
1,1-Dichlorobutane: Similar to this compound but with a shorter carbon chain, it is used in organic synthesis and as an intermediate in chemical manufacturing.
1,8-Dichlorooctane: This isomer has chlorine atoms at different positions on the carbon chain, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the balance of its physical and chemical properties, making it suitable for a range of applications in both research and industry.
Propiedades
Número CAS |
20395-24-8 |
|---|---|
Fórmula molecular |
C8H16Cl2 |
Peso molecular |
183.12 g/mol |
Nombre IUPAC |
1,1-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3 |
Clave InChI |
OQYNFBPKTVQOKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

